molecular formula C11H12O4 B8746915 Methyl 2-(2-formylphenoxy)propanoate

Methyl 2-(2-formylphenoxy)propanoate

Cat. No.: B8746915
M. Wt: 208.21 g/mol
InChI Key: YXECSYNFWLUHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-formylphenoxy)propanoate is an ester derivative featuring a propanoate backbone substituted with a phenoxy group at the 2-position of the phenyl ring, which itself bears a formyl (-CHO) functional group. This structure confers unique reactivity and physicochemical properties, making it a candidate for applications in pharmaceutical synthesis and materials science. Its synthetic utility often involves hydrolysis and cyclization reactions, as demonstrated in studies where similar esters are converted to carboxylic acids for subsequent transformations .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(2-formylphenoxy)propanoate

InChI

InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-6-4-3-5-9(10)7-12/h3-8H,1-2H3

InChI Key

YXECSYNFWLUHBH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Functional Group Modifications and Reactivity

Formyl Group vs. Hydroxymethyl/Methoxy Substituents
  • 490-M24 (methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate): The hydroxymethyl (-CH₂OH) group in 490-M24 reduces electrophilicity compared to the formyl group in Methyl 2-(2-formylphenoxy)propanoate. This difference impacts reactivity in nucleophilic additions or oxidations. For instance, the formyl group in the target compound may undergo faster oxidation to a carboxylic acid under mild conditions, whereas hydroxymethyl groups require stronger oxidizing agents .
  • 2-(2-Methoxyphenyl)-2-methylpropanoic Acid (): Replacement of the formyl group with a methoxy (-OCH₃) substituent eliminates aldehyde reactivity, enhancing stability but reducing utility in condensation reactions (e.g., Schiff base formation). Methoxy groups also lower solubility in polar solvents compared to formyl derivatives .
Ester vs. Acid Derivatives
  • Impurities in (e.g., Imp. A, B, D): Propanoic acid derivatives like (2RS)-2-(4-Methylphenyl)-propanoic acid (Imp. D) lack the ester functionality, rendering them less volatile and more hydrophilic. This compound, as an ester, may act as a prodrug, hydrolyzing in vivo to release the active acid form, a property absent in pre-formed acids .
Solubility and Stability
  • The formyl group increases polarity compared to methoxy or alkyl-substituted analogs, enhancing solubility in polar aprotic solvents (e.g., DMSO). However, aldehydes are prone to oxidation, necessitating storage under inert conditions, unlike more stable ethers or alcohols .
Toxicity and Handling
  • Aldehyde-containing compounds like this compound may exhibit higher reactivity-related toxicity compared to methoxy or hydroxymethyl analogs. Safety protocols for aldehydes often include rigorous ventilation and protective equipment, whereas methoxy derivatives (e.g., 2-(2-Methoxyphenyl)-2-methylpropanoic acid) pose fewer acute hazards .

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